molecular formula C11H20N4O2 B3125476 tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate CAS No. 325290-50-4

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Cat. No.: B3125476
CAS No.: 325290-50-4
M. Wt: 240.3 g/mol
InChI Key: BFPSPDBWZJTTOQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20N4O2 and a molecular weight of 240.30 g/mol . It is a solid compound that belongs to the class of azides and heterocyclic building blocks . This compound is often used in organic synthesis and research due to its unique chemical properties.

Biological Activity

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}N4_4O3_3
  • Molecular Weight : 258.30 g/mol
  • CAS Number : Not specified in the search results.

The compound features a piperidine ring, a tert-butyl group, and an azidomethyl substituent, which contributes to its reactivity and potential applications in drug development. The azide group is particularly notable for its ability to participate in click chemistry reactions, facilitating the conjugation with other biomolecules.

The biological activity of this compound is attributed to several key mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in various metabolic pathways.
  • Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest effectiveness against certain bacterial strains. The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains, which could be further optimized for drug development .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. It has been evaluated for its ability to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory processes. A study demonstrated that it could significantly reduce IL-1β release and pyroptotic cell death in THP-1 cells (a human monocytic cell line) .

NLRP3 Inflammasome Inhibition

A detailed study evaluated several derivatives of piperidine compounds for their ability to inhibit NLRP3-dependent pyroptosis. The results indicated varying degrees of inhibition among compounds with structural similarities (Table 1).

CompoundPyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound A24.9 ± 6.319.4 ± 0.4
Compound B29.1 ± 4.8 (at 50 µM)Not reported
This compoundTBDTBD

Antimicrobial Screening

The compound was subjected to antimicrobial screening against various bacterial strains. Specific data on its effectiveness against particular pathogens were noted, indicating its potential as an antimicrobial agent .

Case Studies

In vivo studies using scopolamine-induced models have indicated that compounds with similar structures can reduce cognitive deficits associated with Alzheimer's disease. This suggests that this compound may also have neuroprotective properties worth exploring .

Discussion

The biological activity of this compound shows promise in multiple therapeutic areas, particularly in antimicrobial and anti-inflammatory applications. Its unique chemical structure allows for significant versatility in drug design through modifications and conjugations.

Properties

IUPAC Name

tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSPDBWZJTTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tertiary butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (48 g, 163.6 mmol) was dissolved in dimethylformamide (500 mL) and sodium azide (19.15 g, 295 mmol) was added thereto, followed by stirring at 120° C. for 6 hours. After the reaction was completed, the reactants were cooled to room temperature, extracted with ethyl acetate and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the title compound (35 g, 89%).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.15 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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